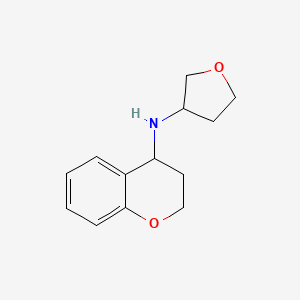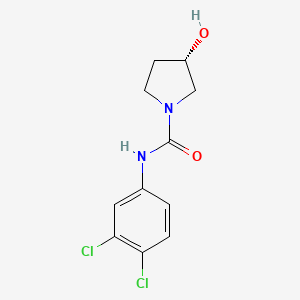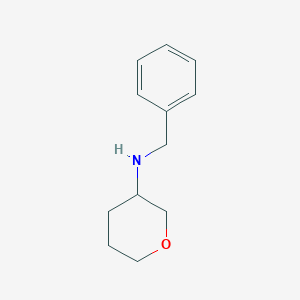![molecular formula C11H12N2O2S2 B7570343 5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTCA and is a thiazole derivative. MTCA has been extensively studied for its potential use in the development of new drugs and as a molecular probe for biological research.
作用機序
MTCA exerts its biological effects by inhibiting certain enzymes and pathways involved in various cellular processes. For example, MTCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTCA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTCA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antibacterial, and anticancer effects. MTCA has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, MTCA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
MTCA has several advantages as a molecular probe for biological research, including its high selectivity and sensitivity. However, MTCA also has some limitations, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for research on MTCA, including the development of new drugs based on MTCA, the optimization of synthesis methods, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanisms of action of MTCA and its potential side effects.
合成法
MTCA can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with methylamine and 4-methyl-1,3-thiazole-5-carboxaldehyde. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
MTCA has been used in various scientific research studies, including drug development, molecular imaging, and as a molecular probe for biological research. MTCA has been shown to have potential applications in the treatment of cancer, inflammation, and bacterial infections. Additionally, MTCA has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
特性
IUPAC Name |
5-[[methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-13(4-8-6-16-7-12-8)5-9-2-3-10(17-9)11(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRJPHZQNMHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)C(=O)O)CC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)

![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)


![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
